molecular formula C25H24D4N6O B602480 Irbesartan D4 CAS No. 1216883-23-6

Irbesartan D4

Cat. No. B602480
M. Wt: 432.55
InChI Key: YOSHYTLCDANDAN-WQKXEYJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irbesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension and delay the progression of diabetic nephropathy . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, irbesartan relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

A new synthetic route to prepare 4′- ((2-butyl-4-oxo-1,3-diazaspiro [4.4]non-1-en-3-yl)methyl)- [1,1′-biphenyl]-2-carbonitrile (5), an intermediate of irbesartan, has been developed . This method uses low-cost and commercially available glycine methyl ester as the starting material, which avoids the use of highly toxic cyanide .


Molecular Structure Analysis

Irbesartan is a tetrazole derivative and antihypertensive drug that has two interconvertible structures, 1H- and 2H-tautomers . The difference between them lies in the protonation of the tetrazole ring .


Chemical Reactions Analysis

The crystallization process to obtain different crystal forms has been extensively explored as a strategy to improve the limited bioavailability imposed by poorly water-soluble drugs . Irbesartan has been found to react with nitrous acid to produce Irbesartan Oxime .


Physical And Chemical Properties Analysis

Irbesartan’s physical-chemical properties have been discussed in terms of its description, names, formulae, elemental composition, appearance, and therapeutic uses . More detailed information about its physical and chemical properties may be found in the referenced literature .

Scientific Research Applications

  • Simultaneous Determination of Irbesartan and Hydrochlorothiazide in Human Plasma

    • Scientific Field : Biochemical Sciences
    • Application Summary : This study describes a novel method for the simultaneous estimation of Irbesartan and hydrochlorothiazide in human plasma using liquid-liquid extraction technique .
    • Methods of Application : The method uses electro spray ionization in negative mode for Irbesartan and hydrochlorothiazide using triple quadrupole mass spectrometry where Irbesartan D4 and Hydrochlorothiazide 13C 15N2 D2 were used as an internal standard .
    • Results : The calibration curve was linear (r2 > 0.99) over the concentration range of 10-5000 ng/mL for Irbesartan and 1-500 ng/mL for hydrochlorothiazide. The intra-day and inter-day precisions were less than 15% and the accuracy was all within ±15% (at LLOQ level ±20%) .
  • Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan for Oral Applications

    • Scientific Field : Pharmaceutical Technology
    • Application Summary : This research aimed to design, develop, and characterize the cyclodextrin complexed Irbesartan loaded solid lipid nanoparticles for enhanced solubility, sustained release behavior, and improved bioavailability through oral administration .
    • Methods of Application : Solid complexes were prepared by the coacervation followed by lyophilization method and characterized for drug content, inclusion efficiency, solubility, and in vitro dissolution .
    • Results : The optimized solid lipid nanoparticles formulation showed particle size, polydispersity index, zeta potential, assay, and entrapment efficiency of 257.6 ± 5.1 nm, 0.21 ± 0.03, −30.5 ± 4.1 mV, 99.8 ± 2.5, and 93.7 ± 2.5%, respectively .
  • Pharmacokinetic Studies

    • Scientific Field : Pharmacology
    • Application Summary : Irbesartan D4 is often used as an internal standard in pharmacokinetic studies to measure the concentration of Irbesartan in biological samples .
    • Methods of Application : The method involves the extraction of Irbesartan and Irbesartan D4 from the biological sample, followed by analysis using liquid chromatography-mass spectrometry .
    • Results : The results provide information about the absorption, distribution, metabolism, and excretion of Irbesartan, which is crucial for understanding its therapeutic effects and side effects .
  • Formulation of Solid Dispersions

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : This study aimed to improve the solubility and dissolution of Irbesartan, a poorly soluble drug, using solid dispersion techniques .
    • Methods of Application : Different polymers were used as carriers at various concentrations to prepare solid dispersion formulations through the solvent evaporation method .
    • Results : All the prepared formulations provided a significant increase in solubility as well as dissolution .
  • Clinical Trials

    • Scientific Field : Clinical Pharmacology
    • Application Summary : Irbesartan has been extensively studied in clinical trials, where it has shown clinically significant dose-related reductions in blood pressure in patients with mild-to-moderate hypertension .
    • Methods of Application : The clinical trials involved randomized, placebo-controlled studies to examine the relationship between Irbesartan dose and blood pressure lowering .
    • Results : The results demonstrated a clear relationship between dose and antihypertensive response, and full 24-hour blood pressure control with once-daily Irbesartan .
  • Clinical Overview of Irbesartan

    • Scientific Field : Clinical Pharmacology
    • Application Summary : Irbesartan is an angiotensin II receptor (AT 1 subtype) antagonist that has been extensively studied in the Bristol-Myers Squibb/Sanofi clinical development program .
    • Methods of Application : The clinical trials involved randomized, placebo-controlled studies to examine the relationship between Irbesartan dose and blood pressure lowering .
    • Results : The results demonstrated a clear relationship between dose and antihypertensive response, and full 24-hour blood pressure control with once-daily Irbesartan .
  • Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan for Oral Applications

    • Scientific Field : Pharmaceutical Technology
    • Application Summary : This research aimed to design, develop, and characterize the cyclodextrin complexed Irbesartan loaded solid lipid nanoparticles for enhanced solubility, sustained release behavior, and improved bioavailability through oral administration .
    • Methods of Application : Solid complexes were prepared by the coacervation followed by lyophilization method and characterized for drug content, inclusion efficiency, solubility, and in vitro dissolution .
    • Results : The optimized solid lipid nanoparticles formulation showed particle size, polydispersity index, zeta potential, assay, and entrapment efficiency of 257.6 ± 5.1 nm, 0.21 ± 0.03, −30.5 ± 4.1 mV, 99.8 ± 2.5, and 93.7 ± 2.5%, respectively .
  • Dose-Related Antihypertensive Effects of Irbesartan in Patients

    • Scientific Field : Clinical Pharmacology
    • Application Summary : Two multicenter, double-blind, placebo-controlled, parallel group studies were conducted to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of the angiotensin II receptor (AT 1 subtype) antagonist Irbesartan .
    • Methods of Application : The clinical trials involved randomized, placebo-controlled studies to examine the relationship between Irbesartan dose and blood pressure lowering .
    • Results : The results demonstrated a clear relationship between dose and antihypertensive response, and full 24-hour blood pressure control with once-daily Irbesartan .

Safety And Hazards

Irbesartan should be handled with care. It is recommended to wear protective gloves, clothing, and eye protection. Avoid breathing dusts or mists and use only outdoors or in a well-ventilated area . It is also advised not to eat, drink, or smoke when using this product .

properties

IUPAC Name

2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHYTLCDANDAN-WQKXEYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670085
Record name 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irbesartan-D4

CAS RN

1216883-23-6
Record name 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10g), sodium azide (7.7 g) and piperazine dihydrochloride (7.5 g) in N,N-dimethylformamide (30 ml) was refluxed for 7 hours under stirring. The reaction was cooled to room temperature and 20 ml water was added. The reaction mixture was adjusted to pH of about 12 using 10% NaOH solution. The alkaline solution was washed with toluene (15 ml) and the aqueous phase was neutralized to pH of 6.0 using concentrated HCl. The resulting suspension was stirred for 3 hours at room temperature and filtered to obtain irbesartan (6.0 g, 92.7% purity by HPLC) and content of the impurity 2-n-butyl-3-[(2′-carboxamidobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-1-one 0.07%. When the pH was adjusted to 5.6, the yield remained same but the purity was further reduced to 90.2% and content of the impurity 2-n-butyl-3-[(2′-carboxamidobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-ene-4-one; 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
92.7%

Synthesis routes and methods II

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10 g), sodium azide (7.7 g) and triethylamine hydrochloride (7.1 g) in N,N-dimethylformamide (30 ml) was refluxed for 14 hours under stirring. The reaction was cooled to room temperature and 20 ml water was added. The reaction mixture was adjusted to pH of about 12 using 10% NaOH solution. The alkaline solution was washed with toluene (15 ml) and the aqueous phase was neutralized to pH of 6.5 using concentrated HCl. The resulting suspension was stirred for 3 hours at room temperature and filtered to obtain irbesartan (3.4 g, 95% purity by HPLC). Recrystallization of the product using ethanol results in 3.05 g of irbesartan with 99.2% purity and content of the impurity 2-n-butyl-3-[(2′-carboxamidobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one: 0.09%.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10 g), sodium azide (7.7 g) and piperazine dihydrochloride (7.5 g) in xylene (30 ml) was refluxed for 7 hours under stirring. The reaction was cooled to room temperature and extracted with 5% NaOH solution. The pooled alkaline solution was washed with toluene or xylene (15 ml) and the aqueous phase neutralized to pH 6.5 using concentrated HCL. The resulting suspension was stirred for 3 hours at room temperature and filtered obtain irbesartan (3.6 g, 96% purity by HPLC).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10 g), sodium azide (7.7 g) and piperazine (10.2 g) in 1-methylpyrrolidin-2-one (30 ml) was refluxed for 7 hours under stirring. The reaction was cooled to room temperature and 20 ml water was added. The reaction mixture was adjusted to pH of about 12 using 10% NaOH solution. The alkaline solution was washed with toluene (15 ml) and the aqueous phase was neutralized to pH of 6.5 using concentrated HCl. The resulting suspension was stirred for 3 hours at room temperature and filtered to obtain irbesartan (2.5 g, 94.4% purity by HPLC).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
94.4%

Citations

For This Compound
10
Citations
MY Katteboina, NR Pilli, JK Inamadugu… - International Journal of …, 2015 - researchgate.net
… irbesartan d4 stock solution was prepared by dissolving the compound in HPLC grade methanol. The working concentration of irbesartan d4 (… stable labeled isotope irbesartan–d4 was …
Number of citations: 6 www.researchgate.net
CD Patel, S Guttikar, BH Patel - International Journal of …, 2016 - researchgate.net
… quadrupole mass spectrometry where Irbesartan D4 and Hydrochlorothiazide 13C 15N2 D2 … Quantification of IRB, HCTZ and Irbesartan D4 and Hydrochlorothiazide 13C 15N2 D2 was …
Number of citations: 1 www.researchgate.net
A Tan, X Gui, M Wong, H Deng, G Gu… - Biomedical …, 2020 - Wiley Online Library
Diabetic retinopathy is a major cause of vision loss in adults. Novel eye‐drop formulations of candesartan and irbesartan are being developed for its cure or treatment. To support a …
IA Darwish, HW Darwish, AH Bakheit… - Profiles of Drug …, 2021 - Elsevier
Irbesartan, (2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one), is a member of non-peptide angiotensin II receptor antagonists used …
Number of citations: 9 www.sciencedirect.com
C Nazareth, S Pereira, R Batheja - Indian Drugs, 2023 - search.ebscohost.com
… About 1 mg mL-1 stock solutions of irbesartan, irbesartan D4, hydrochlorothiazide and hydrochlorothiazide 15N213CD2 were prepared in methanol. Stock solutions were stored at 2.0C …
Number of citations: 2 search.ebscohost.com
K Uzunova, A Petrov, E Gatchev, V Pavlova, E Filipova… - 2022 - researchsquare.com
… Irbesartan and internal standard (Irbesartan-d4) were measured by reversed phase high … for irbesartan and 433.20 to 211.10 for irbesartan-d4, respectively. Quantitation was by peak …
Number of citations: 5 www.researchsquare.com
POM Gundersen, A Helland, O Spigset… - … of Chromatography B, 2018 - Elsevier
Background Poor drug adherence in hypertensive patients can lead to treatment failure and increased cardiovascular morbidity, as well as increased costs to society. An analytical …
Number of citations: 24 www.sciencedirect.com
E Yoosakul, C Seeduang, B Chuasuwan… - Journal of Health …, 2016 - thaiscience.info
… The plasma concentration of irbesartan in the study samples were determined by a validated LCMS/MS method using Irbesartan-d4 as an internal standard. The analyte and internal …
Number of citations: 0 www.thaiscience.info
N Gillard, R Christelle, G Alain, P Kestemont… - … VETERINARY DRUGS IN …, 2022 - vliz.be
The DIADeM (Development of an Integrated Approach for the Diagnosis of Water Quality in the Meuse) project developed an interdisciplinary, cross-border approach in order to improve …
Number of citations: 0 www.vliz.be
G Castro, I Rodríguez, M Ramil, R Cela - Chemosphere, 2019 - Elsevier
… salt), telmisartan (TEL), IRB and VAL were acquired from Sigma-Aldrich (Milwaukee, WI, USA); VALA and the internal surrogates (ISs): valsartan acid-d4 (VALA-d4) and irbesartan-d4 (…
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.